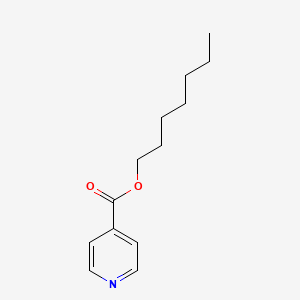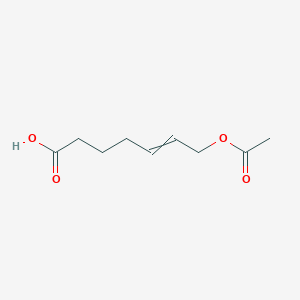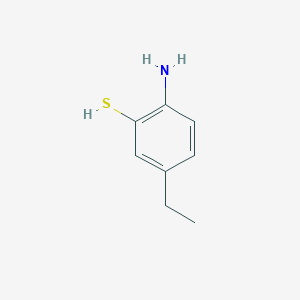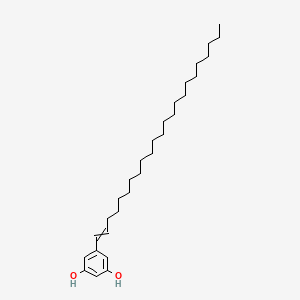![molecular formula C13H17Cl2NO4S2 B14348026 2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride CAS No. 92071-55-1](/img/structure/B14348026.png)
2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride is a chemical compound that belongs to the class of benzene derivatives It is characterized by the presence of a chloro group, a cyclohexylmethylsulfamoyl group, and a sulfonyl chloride group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride typically involves multiple steps One common route starts with the chlorination of benzene derivatives to introduce the chloro group This is followed by the sulfonation of the benzene ring to introduce the sulfonyl chloride group
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It can be used in the preparation of functional materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The chloro group can also participate in substitution reactions, further modifying the compound’s structure and properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-sulfamoylbenzenesulfonyl chloride: Similar structure but lacks the cyclohexylmethyl group.
5-Chloro-2-(cyclohexylmethoxy)benzenesulfonyl chloride: Similar structure but has a methoxy group instead of a sulfamoyl group.
Uniqueness
2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride is unique due to the presence of the cyclohexylmethylsulfamoyl group, which can impart specific chemical and physical properties to the compound. This makes it a valuable intermediate in the synthesis of specialized organic molecules and materials.
Eigenschaften
CAS-Nummer |
92071-55-1 |
|---|---|
Molekularformel |
C13H17Cl2NO4S2 |
Molekulargewicht |
386.3 g/mol |
IUPAC-Name |
2-chloro-5-(cyclohexylmethylsulfamoyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C13H17Cl2NO4S2/c14-12-7-6-11(8-13(12)21(15,17)18)22(19,20)16-9-10-4-2-1-3-5-10/h6-8,10,16H,1-5,9H2 |
InChI-Schlüssel |
ZZKLGFGQRXTEME-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1-Amino-3-(4-nitrophenyl)propylidene]carbamate](/img/structure/B14347961.png)
![2-[(E)-{[2-(Hydrazinylidenemethyl)hydrazinyl]methylidene}amino]ethane-1-sulfonic acid](/img/structure/B14347968.png)


![1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea](/img/structure/B14347982.png)


![3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)](/img/structure/B14348002.png)
![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)

